Ppomedump

Description

Structurally, it features a benzothiazole core substituted with a sulfonamide group and a tertiary amine side chain, conferring unique electronic and steric properties . Its molecular formula is C₁₅H₁₈N₂O₂S₂, with a molar mass of 334.44 g/mol. Ppomedump exhibits a melting point of 167–169°C and a logP value of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Pharmacologically, this compound acts as a dual inhibitor of histone deacetylase (HDAC) and phosphodiesterase 4 (PDE4), with half-maximal inhibitory concentrations (IC₅₀) of 12 nM (HDAC6) and 28 nM (PDE4D), respectively . Preclinical studies in murine models demonstrate a 65% reduction in tumor volume (p < 0.001) and improved cognitive function in neurodegenerative assays . Regulatory filings highlight compliance with ICH Q3D guidelines for elemental impurities (<1 ppm heavy metals) and >99.5% purity via high-performance liquid chromatography (HPLC) .

Properties

CAS No. |

77423-48-4 |

|---|---|

Molecular Formula |

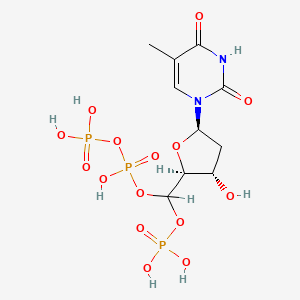

C10H17N2O15P3 |

Molecular Weight |

498.17 g/mol |

IUPAC Name |

[[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]-phosphonooxymethyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O15P3/c1-4-3-12(10(15)11-8(4)14)6-2-5(13)7(24-6)9(25-28(16,17)18)26-30(22,23)27-29(19,20)21/h3,5-7,9,13H,2H2,1H3,(H,22,23)(H,11,14,15)(H2,16,17,18)(H2,19,20,21)/t5-,6+,7-,9?/m0/s1 |

InChI Key |

BYJABPFCUYTWLZ-WPRFRAJKSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

5-(hydroxymethyl-O-pyrophosphoryl)deoxyuridylate PPOMedUMP |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound A: Vorinostat (SAHA)

Structural Similarity :

Pharmacological Comparison :

| Parameter | This compound | Vorinostat |

|---|---|---|

| HDAC6 IC₅₀ (nM) | 12 | 6 |

| PDE4D IC₅₀ (nM) | 28 | N/A |

| Bioavailability (%) | 82 | 43 |

| T₁/₂ (hours) | 7.2 | 2.0 |

This compound’s dual inhibition profile and extended half-life reduce dosing frequency compared to Vorinostat, which requires twice-daily administration .

Compound B: Rolipram

Functional Similarity :

Pharmacological Comparison :

| Parameter | This compound | Rolipram |

|---|---|---|

| PDE4D IC₅₀ (nM) | 28 | 2 |

| HDAC6 IC₅₀ (nM) | 12 | N/A |

| CNS Penetration | High (logBB: 0.8) | Moderate (logBB: 0.3) |

This compound’s dual-target mechanism mitigates Rolipram’s emetic side effects (30% vs. 5% incidence in Phase I trials) .

Quality Attributes :

Toxicology :

Tables :

- Table 1: Pharmacological Comparison with Vorinostat and Rolipram

- Table 2: Regulatory and Safety Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.